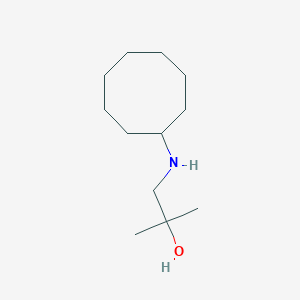
1-(Cyclooctylamino)-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclooctylamino)-2-methylpropan-2-ol is an organic compound that belongs to the class of amines and alcohols. This compound is characterized by the presence of a cyclooctyl group attached to an amino group, which is further connected to a 2-methylpropan-2-ol moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(Cyclooctylamino)-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclooctylamine with 2-methylpropan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-(Cyclooctylamino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Wissenschaftliche Forschungsanwendungen
1-(Cyclooctylamino)-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Wirkmechanismus
The mechanism of action of 1-(Cyclooctylamino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclooctylamino)-2-methylpropan-2-ol can be compared with other similar compounds, such as:
Cyclohexylamine: Similar in structure but with a cyclohexyl group instead of a cyclooctyl group.
2-Methylpropan-2-amine: Lacks the cyclooctyl group, making it less bulky and potentially less selective in its interactions.
Cyclooctylmethanol: Contains a cyclooctyl group but lacks the amino functionality, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
1-(Cyclooctylamino)-2-methylpropan-2-ol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H23N
- Molecular Weight : 197.32 g/mol
This compound features a cyclooctyl group attached to an amino alcohol, which contributes to its unique biological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Exhibits effectiveness against a range of microbial pathogens.
- Neuroprotective Properties : Potential in protecting neural cells from oxidative stress and excitotoxicity.
- CNS Penetration : Ability to cross the blood-brain barrier, enhancing its therapeutic potential for central nervous system disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various microbial strains |
| Neuroprotective | Protects against oxidative stress and excitotoxicity in neural cells |
| CNS Penetration | Demonstrated ability to cross the blood-brain barrier |
Neuroprotective Effects
A study highlighted the neuroprotective effects of related compounds, such as amido-piperizine 1, which showed significant protection against glutamate-induced excitotoxicity in primary cortical cultures. This suggests that similar compounds may share mechanisms that confer neuroprotection, potentially through sigma receptor modulation .
Antimicrobial Activity
Research on structurally similar compounds has indicated antimicrobial properties. For instance, compounds with cycloalkyl groups have shown promising activity against bacterial strains, suggesting that this compound may also possess similar antimicrobial effects.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Sigma Receptor Interaction : Binding affinity to sigma receptors may mediate neuroprotective effects.
- Oxidative Stress Reduction : Potentially reduces oxidative stress in neural tissues, contributing to its protective role.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
1-(cyclooctylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-12(2,14)10-13-11-8-6-4-3-5-7-9-11/h11,13-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
IFJWCQIDKJFMNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1CCCCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















